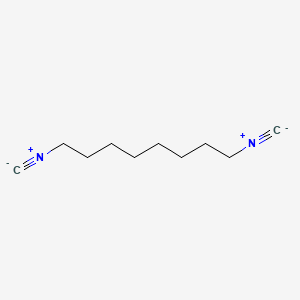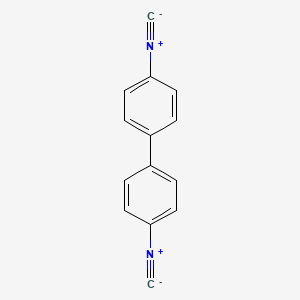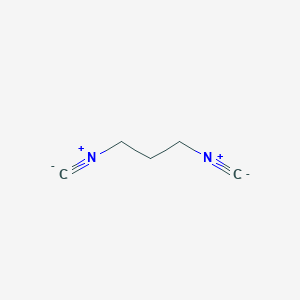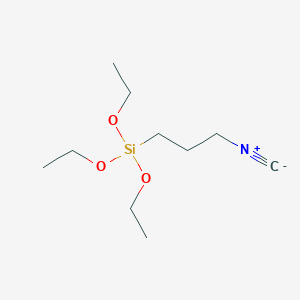
1,8-Diisocyanooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diisocyanooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula C10H16N2. It is a diisocyanate, meaning it contains two isocyanate functional groups (-N=C=O) attached to an octane backbone. This compound is primarily used in the production of polymers and as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diisocyanooctane can be synthesized through a two-step reaction process:
Synthesis of 1,8-diaminooctane: This involves the reaction of 1,8-octanediamine with phosgene in anhydrous diethyl ether at 0°C.
Formation of this compound: The 1,8-diaminooctane is then reacted with phosgene in anhydrous tetrahydrofuran at room temperature for 2 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diisocyanooctane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Tertiary amines and organometallic compounds are often used as catalysts to enhance the reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes and Polyureas: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1,8-Diisocyanooctane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-Diisocyanooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, enabling the compound to modify and cross-link different molecules .
Vergleich Mit ähnlichen Verbindungen
1,8-Diisocyanooctane can be compared with other diisocyanates such as:
Hexamethylene diisocyanate (HDI): Similar in structure but with a shorter carbon chain.
Toluene diisocyanate (TDI): Contains aromatic rings, making it more reactive and commonly used in flexible foam production.
Methylenediphenyl diisocyanate (MDI): Contains aromatic rings and is used in the production of rigid foams.
The uniqueness of this compound lies in its longer aliphatic chain, which provides different mechanical properties and reactivity compared to its aromatic counterparts .
Eigenschaften
IUPAC Name |
1,8-diisocyanooctane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLDGAHSFNTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)









